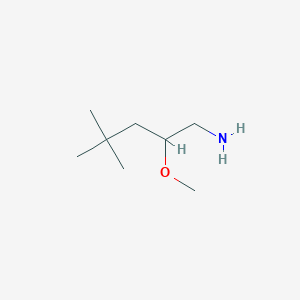

2-Methoxy-4,4-dimethylpentan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H19NO |

|---|---|

Molecular Weight |

145.24 g/mol |

IUPAC Name |

2-methoxy-4,4-dimethylpentan-1-amine |

InChI |

InChI=1S/C8H19NO/c1-8(2,3)5-7(6-9)10-4/h7H,5-6,9H2,1-4H3 |

InChI Key |

YGNORSJMMMSSQT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CC(CN)OC |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 2 Methoxy 4,4 Dimethylpentan 1 Amine and Its Analogs

Established Synthetic Pathways for Substituted Pentan-1-amines

Traditional methods for the synthesis of substituted primary amines often rely on robust and well-understood reactions. These pathways provide a reliable foundation for accessing a wide range of amine structures.

Reductive Amination Protocols

Reductive amination stands as a powerful and widely utilized method for the formation of carbon-nitrogen bonds, capable of producing primary, secondary, and tertiary amines. youtube.comlibretexts.org This reaction typically involves the condensation of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. youtube.comwikipedia.org

For the synthesis of substituted pentan-1-amines, a suitable pentanal or pentanone derivative would serve as the carbonyl precursor. The reaction is often carried out as a one-pot procedure, which is advantageous in terms of efficiency and yield. wikipedia.org A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) [NaBH(OAc)3] being particularly common due to their selectivity for reducing the imine in the presence of the starting carbonyl compound. masterorganicchemistry.comresearchgate.net The choice of reducing agent can be critical to the success of the reaction, preventing the undesired reduction of the aldehyde or ketone starting material. youtube.com

Key Features of Reductive Amination:

| Feature | Description |

|---|---|

| Versatility | Can be used to synthesize primary, secondary, and tertiary amines. youtube.com |

| Control | Avoids the over-alkylation issues often encountered with direct alkylation of amines. masterorganicchemistry.com |

| One-Pot Synthesis | The imine intermediate is typically not isolated, streamlining the process. wikipedia.org |

| Mild Conditions | The reaction can often be carried out under relatively mild and neutral or weakly acidic conditions. wikipedia.org |

Nucleophilic Substitution Reactions of Halogenated Precursors

Another classical approach to amine synthesis involves the nucleophilic substitution of a halogenated precursor with an amine or an ammonia (B1221849) equivalent. This SN2-type reaction is a fundamental transformation in organic synthesis. For the preparation of substituted pentan-1-amines, a 1-halopentane derivative would be the key electrophile.

The success of this method hinges on several factors, including the nature of the leaving group (with iodide being better than bromide, which is better than chloride), the steric hindrance around the reaction center, and the nucleophilicity of the aminating agent. ub.edu To avoid multiple alkylations, which can be a significant side reaction, strategies such as the Gabriel synthesis or the use of azide (B81097) as a nucleophile followed by reduction are often employed. ub.edu The azide anion is an excellent nucleophile, and the resulting alkyl azide can be cleanly reduced to the primary amine. ub.edu

Advanced Approaches to Methoxy-Substituted Amine Scaffolds

The introduction of a methoxy (B1213986) group adds a layer of complexity and functionality to the target molecule. Advanced synthetic strategies are often required to control the regioselectivity of methoxylation and to construct the final amine.

Introduction of Methoxy Functionality at Specific Positions

The precise placement of a methoxy group is crucial for modulating the properties of the final compound. Several methods can be employed to achieve this. For instance, the reaction of an alcohol with a methylating agent in the presence of a base is a common approach.

In the context of synthesizing methoxy-substituted amines, a precursor containing a hydroxyl group at the desired position can be methylated prior to the introduction of the amine functionality. Alternatively, for certain substrates, direct methoxylation is possible. For example, the synthesis of some methoxy amine hydrochlorides involves the methylation of an oxime followed by hydrolysis. scispace.com

Functional Group Interconversions for Amine Synthesis

Functional group interconversions (FGIs) are a cornerstone of retrosynthetic analysis and practical synthesis, allowing for the transformation of one functional group into another. scribd.com In the synthesis of amines, FGIs are particularly useful for circumventing the challenges associated with direct amination methods. almerja.com

One powerful FGI strategy is the reduction of amides. An amide can be formed from a carboxylic acid or its derivative, and subsequent reduction with a strong reducing agent like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3) affords the corresponding amine. almerja.com This approach is reliable and avoids the issue of over-alkylation. almerja.com Another important FGI is the reduction of nitriles. A nitrile can be introduced via nucleophilic substitution with a cyanide salt and then reduced to a primary amine using reagents such as LiAlH4 or catalytic hydrogenation.

Common Functional Group Interconversions for Amine Synthesis:

| Precursor Functional Group | Reagents for Conversion to Amine |

|---|---|

| Amide | LiAlH4, BH3 |

| Nitrile | LiAlH4, H2/Catalyst |

| Azide | LiAlH4, H2/Catalyst |

| Imine | NaBH4, NaBH3CN, H2/Catalyst |

Synthesis of Derivatized 2-Methoxy-4,4-dimethylpentan-1-amine Structures

The synthesis of derivatives of this compound allows for the exploration of structure-activity relationships and the fine-tuning of molecular properties. The primary amine group serves as a versatile handle for a variety of chemical transformations.

Derivatization can be achieved through acylation to form amides, alkylation to form secondary or tertiary amines, or reaction with sulfonyl chlorides to produce sulfonamides. The choice of derivatization strategy depends on the desired properties of the final molecule. For instance, the formation of amides can introduce a wide range of functional groups and modulate the basicity of the parent amine.

The synthesis of these derivatized structures would typically start with the successful construction of the core this compound scaffold using the methodologies described above. Subsequent functionalization of the primary amine would then provide access to a library of related compounds.

Formation of Amide and Urea (B33335) Derivatives

The nucleophilic nature of the primary amine in this compound allows for straightforward reactions with carboxylic acid derivatives to form amides and with isocyanates or their equivalents to yield ureas. These reactions are robust and widely employed in organic synthesis.

Amide Synthesis: The most common method for amide formation involves the acylation of the amine. This can be achieved by reacting this compound with an acyl chloride or an acid anhydride (B1165640) under basic conditions. Alternatively, direct coupling with a carboxylic acid using a dehydrating agent or a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) provides a high-yield pathway to the corresponding amide. The general scheme for the reaction with an acyl chloride is depicted below:

R-COCl + H₂N-CH₂-CH(OCH₃)-C(CH₃)₂-CH₃ → R-CO-NH-CH₂-CH(OCH₃)-C(CH₃)₂-CH₃ + HCl

Urea Synthesis: The synthesis of urea derivatives from this compound is typically accomplished by its reaction with an isocyanate. This reaction is generally rapid and proceeds to completion at room temperature. An alternative, particularly for the synthesis of symmetrical ureas, involves the reaction of the amine with phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547) or carbonyldiimidazole (CDI). For unsymmetrical ureas, a two-step, one-pot procedure can be employed where the amine first reacts with a carbonyl source, followed by the addition of a second, different amine.

| Reagent Type | General Structure | Resulting Derivative |

| Acyl Chloride | R-COCl | Amide |

| Acid Anhydride | (R-CO)₂O | Amide |

| Carboxylic Acid + Coupling Agent | R-COOH | Amide |

| Isocyanate | R-NCO | Urea |

Quaternization Reactions of Amine Moieties

The lone pair of electrons on the nitrogen atom of this compound allows it to act as a nucleophile and undergo alkylation to form quaternary ammonium (B1175870) salts. This transformation significantly alters the electronic and solubility properties of the molecule, converting a primary amine into a cationic species.

Quaternization is typically achieved by treating the amine with an excess of an alkylating agent, such as an alkyl halide (e.g., methyl iodide, ethyl bromide) or a dialkyl sulfate (B86663) (e.g., dimethyl sulfate). The reaction proceeds via a series of successive alkylations, ultimately leading to the formation of the tetra-substituted ammonium salt. The rate and extent of the reaction can be influenced by the nature of the alkylating agent, the solvent, and the temperature.

| Alkylating Agent | General Structure | Product Type |

| Alkyl Iodide | R-I | Quaternary Ammonium Iodide |

| Alkyl Bromide | R-Br | Quaternary Ammonium Bromide |

| Dialkyl Sulfate | (R)₂SO₄ | Quaternary Ammonium Alkyl Sulfate |

Preparation of Schiff Base Ligands from Amine Precursors

Schiff bases, or imines, are formed through the condensation reaction between a primary amine and an aldehyde or a ketone. This compound can readily participate in this reaction to form a wide array of Schiff base ligands. These ligands are of significant interest due to their ability to coordinate with various metal ions, forming stable metal complexes.

The synthesis of Schiff bases from this compound is typically carried out by refluxing the amine with an equimolar amount of the desired aldehyde or ketone in a suitable solvent, such as ethanol (B145695) or methanol (B129727). The removal of water, often facilitated by a Dean-Stark apparatus or the use of a dehydrating agent, drives the equilibrium towards the formation of the imine product.

R-CHO + H₂N-CH₂-CH(OCH₃)-C(CH₃)₂-CH₃ → R-CH=N-CH₂-CH(OCH₃)-C(CH₃)₂-CH₃ + H₂O

The resulting Schiff bases can be characterized by various spectroscopic techniques, including infrared (IR) spectroscopy, which shows the characteristic C=N stretching frequency, and nuclear magnetic resonance (NMR) spectroscopy, which confirms the formation of the imine proton.

| Carbonyl Compound | General Structure | Resulting Schiff Base |

| Aldehyde | R-CHO | Aldimine |

| Ketone | R₂C=O | Ketimine |

Chemical Reactivity and Mechanistic Studies of 2 Methoxy 4,4 Dimethylpentan 1 Amine Transformations

Oxidation Pathways of the Amine Group

The oxidation of primary amines can lead to a variety of products depending on the oxidant and reaction conditions. For 2-Methoxy-4,4-dimethylpentan-1-amine, the following pathways are theoretically possible, though not specifically documented.

Formation of N-Oxide Derivatives

The oxidation of the primary amine group could potentially form an N-oxide. However, for primary amines, this is often an intermediate that can be further oxidized.

Generation of Nitroso and Nitro Compounds

Further oxidation could lead to the formation of nitroso and subsequently nitro compounds. The specific reagents required and the stability of these products for this compound have not been reported.

Reduction Reactions to Alter Amine Oxidation States

While the amine group is already in a reduced state, reactions can be performed to modify its substitution pattern.

Conversion to Secondary and Tertiary Amines

Primary amines can be converted to secondary and tertiary amines through processes like reductive amination. This would involve reacting this compound with an aldehyde or ketone in the presence of a reducing agent. This process would introduce new alkyl groups onto the nitrogen atom.

Nucleophilic Reactivity of the Amine Moiety

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a nucleophile, capable of reacting with various electrophiles.

Alkylation and Acylation Processes

The amine group of this compound is expected to undergo alkylation with alkyl halides and acylation with acyl chlorides or anhydrides to form the corresponding secondary or tertiary amines and amides, respectively. The steric hindrance around the amine may necessitate more forcing reaction conditions compared to unhindered primary amines.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This compound can be envisaged as a potential substrate in various cross-coupling reactions, leveraging the reactivity of its primary amine functionality.

Nickel-catalyzed aminoalkylation represents a powerful method for the construction of complex amine-containing molecules. nih.gov In a general sense, these reactions involve the coupling of an amine, an electrophile, and a carbon-based nucleophile. While direct experimental data on the use of this compound in such reactions is not extensively documented in readily available literature, its potential as a substrate can be inferred from established mechanisms.

One plausible pathway involves the in situ formation of an iminium ion from this compound and an aldehyde. This iminium ion can then be reduced by a low-valent nickel species to generate an α-amino radical. This radical can then participate in a nickel-catalyzed cross-coupling with an organohalide to furnish the aminoalkylation product. nih.gov This dual photoredox/nickel catalysis approach has been shown to be effective for a wide range of secondary alkylamines and aldehydes, suggesting that primary amines like this compound could also be suitable substrates under appropriate conditions. nih.gov

Hypothetical Nickel-Catalyzed Aminoalkylation of this compound

| Reactant 1 | Reactant 2 | Electrophile | Catalyst System | Hypothetical Product |

| This compound | Aldehyde (R'CHO) | Organohalide (R''-X) | Ni(II) catalyst, photoredox catalyst, reductant | N-(alkyl)-2-methoxy-4,4-dimethylpentan-1-amine derivative |

Primary amines can be converted into quaternary ammonium (B1175870) salts, which can then serve as electrophiles in cross-coupling reactions. This strategy has been successfully employed for the conversion of benzylic primary amines to di(hetero)arylmethanes via nickel-catalyzed cross-coupling of the corresponding pyridinium (B92312) salts with arylboronic acids. nih.gov

Following this precedent, this compound could be reacted with a suitable activating agent, such as 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate, to form a pyridinium salt. This quaternary ammonium salt could then undergo nickel-catalyzed cross-coupling with various nucleophiles, such as arylboronic acids, to form a new carbon-carbon bond at the methylene (B1212753) carbon adjacent to the nitrogen atom. This approach offers a pathway to functionalize the primary amine group and introduce new molecular complexity. nih.gov

Potential Cross-Coupling of a Quaternary Ammonium Salt Derived from this compound

| Substrate | Nucleophile | Catalyst | Base | Potential Product |

| Pyridinium salt of this compound | Arylboronic acid (Ar-B(OH)2) | Ni(II) complex with a suitable ligand | K3PO4 | N-arylmethyl-2-methoxy-4,4-dimethylpentan-1-amine derivative |

C-H Bond Activation and Dehydrogenation Processes

The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis. For amines, C-H activation can lead to the formation of valuable intermediates such as enamines and imines.

The catalytic dehydrogenation of amines to enamines is an atom-economical method for introducing unsaturation. While specific studies on the dehydrogenation of this compound are not prominent in the literature, the general principles of amine dehydrogenation can be applied. This transformation typically requires a catalyst, often based on transition metals like iridium, rhodium, or ruthenium, and a hydrogen acceptor.

The mechanism is thought to involve the coordination of the amine to the metal center, followed by β-hydride elimination to form an enamine and a metal-hydride species. The hydrogen acceptor then regenerates the active catalyst by removing the hydride. The structure of this compound, with protons on the carbon adjacent to the amine, makes it a plausible candidate for such a dehydrogenation reaction to yield the corresponding enamine.

Hydroamination and Hydrogenation Reactions

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a direct method for the synthesis of amines. Frustrated Lewis Pairs (FLPs) have emerged as potent catalysts for such transformations.

Frustrated Lewis Pairs, consisting of a bulky Lewis acid and a bulky Lewis base that are sterically hindered from forming a classical adduct, can activate small molecules like H2 and alkynes. nih.gov In the context of hydroamination, an FLP can activate both the amine and the alkyne.

The mechanism for the FLP-catalyzed hydroamination of terminal alkynes with aryl amines involves the activation of the alkyne by the Lewis acid and the deprotonation of the amine by the Lewis base. nih.gov This results in a zwitterionic intermediate that can then collapse to form the enamine product. It is conceivable that this compound could participate in similar FLP-catalyzed hydroamination reactions with alkynes.

Furthermore, the resulting enamine can undergo subsequent FLP-catalyzed hydrogenation in a one-pot, stepwise synthesis to yield a saturated amine derivative. nih.gov This tandem hydroamination/hydrogenation sequence offers an efficient route to complex amine products.

FLP-Catalyzed Reactions Involving Amines

| Reaction Type | Substrate 1 | Substrate 2 | Catalyst System | Key Intermediate |

| Hydroamination | Amine (e.g., this compound) | Terminal Alkyne | B(C6F5)3 / Bulky Phosphine | Zwitterionic species |

| Dehydrogenation | Amine-borane adduct | Bimetallic W/Pd complex | [(PCP)Pd(H)] / [LWH(CO)3] | η1-borane complex |

Osmium-Promoted Transformations of Nitriles to Secondary Amines

The transformation of alkyl nitriles into secondary aliphatic amines can be effectively promoted by osmium complexes. acs.orgresearchgate.net A key catalyst in this process is the hexahydride complex OsH6(PiPr3)2. acs.orgresearchgate.net This catalytic system is notable for its ability to facilitate the formation of both symmetrical and asymmetrical secondary amines from a variety of nitrile substrates under relatively mild conditions. acs.orgresearchgate.net The reactions are typically carried out in a solvent such as toluene (B28343) at temperatures around 100°C and under a hydrogen gas pressure of approximately 4 bar. acs.orgresearchgate.net

The scope of this osmium-promoted transformation is broad, encompassing aryl-, pyridyl-, and alkoxy-functionalized alkyl nitriles with either linear or branched chains. acs.orgresearchgate.netsmolecule.com For instance, nitriles like 2-methoxyacetonitrile (B1149783) have been successfully converted to their corresponding secondary amines. The reaction is also efficient for sterically hindered nitriles, such as isobutyronitrile (B166230) and pivalonitrile, which are transformed into their respective secondary amines in high yields. researchgate.net

To form an asymmetrical secondary amine, an external primary amine can be introduced into the reaction mixture. This allows for a promising alternative to other methods like the hydroamination of alkenes and alkynes.

In the context of forming a secondary amine related to this compound, a plausible starting nitrile would be 2-Methoxy-4,4-dimethylpentanenitrile . The osmium-catalyzed reaction would proceed as outlined in the general mechanism. The following table summarizes the expected intermediates and the final product for this hypothetical transformation.

| Reactant/Intermediate | Chemical Name |

| Starting Material | 2-Methoxy-4,4-dimethylpentanenitrile |

| Intermediate 1 | 2-Methoxy-4,4-dimethylpentan-1-imine |

| Intermediate 2 | This compound |

| Intermediate 3 | N-(2-methoxy-4,4-dimethylpentylidene)-2-methoxy-4,4-dimethylpentan-1-amine |

| Final Product | Bis(2-methoxy-4,4-dimethylpentyl)amine |

Mechanistic Investigations of Reaction Pathways

The mechanism of the osmium-promoted transformation of nitriles to secondary amines has been elucidated through stoichiometric reactions and DFT (Density Functional Theory) calculations. acs.org The catalytic cycle is initiated by the reductive elimination of H2 from the hexahydride precursor, OsH6(PiPr3)2, which generates an unsaturated tetrahydride species, OsH4(PiPr3)2. acs.org

This unsaturated complex then reacts with the nitrile. The N-C triple bond of the nitrile inserts into an Os-H bond of the tetrahydride, leading to the formation of a trihydride azavinylidene derivative, OsH3{=N=CHR}(PiPr3)2. acs.orgfigshare.com These azavinylidene intermediates have been isolated and characterized for nitriles like pivalonitrile and 2-methoxyacetonitrile. acs.orgfigshare.com

The reaction of these trihydride-azavinylidene species with molecular hydrogen is a pivotal step in the reduction of the nitrile's N-C triple bond. acs.org DFT calculations have shown similarities between the hydrogenation of the nitrile to a primary imine and the subsequent hydrogenation of the primary imine to a primary amine. acs.orgfigshare.com

In the absence of hydrogen, an alternative pathway can occur where the tetrahydride complex attacks the azavinylidene ligand, resulting in the rupture of its C(sp2)–C(sp3) bond. acs.orgfigshare.com This underscores the critical role of the hydrogen atmosphere in steering the reaction towards the desired secondary amine product. nih.gov

The formation of the secondary amine product is the result of a series of condensations and hydrogenations involving the primary imine and primary amine intermediates. The catalyst facilitates the hydrogenation of the secondary imine formed from the condensation of the primary amine and primary imine.

While the transformation of nitriles to secondary amines using catalysts like OsH6(PiPr3)2 typically does not involve the creation of a new stereocenter from an achiral nitrile, the broader field of osmium catalysis offers significant insights into controlling stereochemical outcomes, particularly in the hydrogenation of C=N bonds. acs.org If the nitrile substrate or the resulting imine intermediate were prochiral, the use of a chiral osmium catalyst could, in principle, lead to an enantiomerically enriched amine product.

The development of osmium-based catalysts for asymmetric hydrogenation and asymmetric transfer hydrogenation (ATH) has shown great promise for the synthesis of chiral alcohols and amines. acs.org For instance, Noyori-type osmium(II) catalysts, analogous to their well-established ruthenium counterparts, have demonstrated high enantioselectivity in the ATH of ketones. These catalysts operate through an outer-sphere ligand-assisted mechanism where the substrate does not directly interact with the metal center. Instead, a six-membered transition state involving hydrogen bonding facilitates the transfer of hydrogen.

In the context of the nitrile to secondary amine transformation, the stereochemistry would be determined during the hydrogenation of the secondary imine intermediate. If a prochiral secondary imine is formed in the catalytic cycle, a chiral osmium catalyst could selectively produce one enantiomer of the final secondary amine. Research into osmium catalysis has produced a variety of chiral complexes, including those with chiral-at-osmium centers, which have been successful in asymmetric C-H amination reactions.

The following table presents representative examples of substrate classes and the types of stereochemical control that have been achieved with osmium catalysts in related transformations, highlighting the potential for asymmetric synthesis.

| Substrate Class | Catalyst Type | Transformation | Stereochemical Outcome |

| Prochiral Ketones | Chiral Os(II)-TsDPEN | Asymmetric Transfer Hydrogenation | High enantioselectivity |

| Cyclic Imines | Chiral Arene-Os(II) | Asymmetric Transfer Hydrogenation | Enantiomerically enriched amines |

| Olefins | OsO4 with chiral ligands | Asymmetric Dihydroxylation | High enantioselectivity for diols |

Although specific studies on the asymmetric osmium-catalyzed reduction of a nitrile leading to a chiral analogue of this compound are not available, the existing literature on asymmetric osmium catalysis strongly suggests that such a transformation would be feasible with the appropriate design of a chiral osmium catalyst.

Table of Chemical Compounds

| Chemical Name |

| This compound |

| Osmium |

| OsH6(PiPr3)2 (Hexahydrido-bis(triisopropylphosphine)osmium) |

| Toluene |

| 2-Methoxyacetonitrile |

| Isobutyronitrile |

| Pivalonitrile |

| 2-Methoxy-4,4-dimethylpentanenitrile |

| 2-Methoxy-4,4-dimethylpentan-1-imine |

| N-(2-methoxy-4,4-dimethylpentylidene)-2-methoxy-4,4-dimethylpentan-1-amine |

| Bis(2-methoxy-4,4-dimethylpentyl)amine |

| OsH4(PiPr3)2 (Tetrahydrido-bis(triisopropylphosphine)osmium) |

| OsH3{=N=CHR}(PiPr3)2 |

| Osmium(II) |

| Ruthenium |

| OsO4 (Osmium tetroxide) |

Chirality and Stereoselective Synthesis Involving 2 Methoxy 4,4 Dimethylpentan 1 Amine Motifs

Importance of Stereoisomerism in Amine-Containing Chemical Entities

Chiral amines are fundamental structural motifs found in a vast array of natural products, pharmaceuticals, and agrochemicals. It is estimated that approximately 40-45% of small-molecule drugs contain a chiral amine fragment. The significance of stereoisomerism in these compounds stems from the fact that enantiomers, while having identical physical and chemical properties in an achiral environment, can exhibit profoundly different pharmacological, toxicological, and metabolic profiles in the chiral environment of the human body. mdpi.com One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or, in some cases, contribute to undesirable side effects.

This differential activity is due to the specific interactions between the drug molecule and its biological targets, such as enzymes and receptors, which are themselves chiral. Consequently, the development of synthetic methods that provide access to enantiomerically pure amines is a critical endeavor in medicinal chemistry and drug development. yale.edu The ability to control the stereochemical outcome of a synthesis not only ensures the efficacy and safety of a drug but also aligns with the principles of efficient and atom-economical chemistry. mdpi.com

Strategies for Asymmetric Synthesis of Chiral Methoxy-Amines

The creation of a specific stereocenter in a chiral amine requires strategies that can effectively control the three-dimensional space around the forming bond. For methoxy-amine structures, several powerful asymmetric synthesis methodologies can be considered.

One of the most robust and widely used methods for the asymmetric synthesis of chiral amines involves the use of a chiral auxiliary. oakwoodchemical.com A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct the stereochemical course of a subsequent reaction. oakwoodchemical.com After the desired stereocenter has been established, the auxiliary is removed and can often be recovered. oakwoodchemical.com

For the synthesis of primary amines, tert-butanesulfinamide, often referred to as Ellman's auxiliary, has proven to be exceptionally versatile and effective. yale.edursc.org This methodology involves the condensation of the chiral sulfinamide with a prochiral aldehyde or ketone to form a tert-butanesulfinyl imine. biosynth.com The sulfinyl group then acts as a powerful chiral directing group, controlling the facial selectivity of nucleophilic addition to the imine double bond. biosynth.com Subsequent mild acidic cleavage of the sulfinyl group yields the desired chiral primary amine with a high degree of enantiomeric purity. rsc.org This approach has been successfully applied to the synthesis of a wide variety of chiral amines and is a leading strategy in both academic and industrial settings. yale.edu

Table 1: Key Features of Ellman's Auxiliary in Asymmetric Amine Synthesis

| Feature | Description |

| Versatility | Applicable to a wide range of aldehydes and ketones. |

| High Diastereoselectivity | The tert-butanesulfinyl group provides excellent stereocontrol for nucleophilic additions. |

| Mild Cleavage | The auxiliary can be removed under mild acidic conditions without racemization of the product. |

| Recoverable Auxiliary | The chiral auxiliary can often be recovered and reused. |

Catalytic methods for asymmetric synthesis are highly sought after as they allow for the generation of large quantities of a chiral product from a small amount of a chiral catalyst. researchgate.net

Transition Metal Catalysis with Chiral Ligands: The asymmetric hydrogenation of prochiral imines is a powerful and direct route to chiral amines. This transformation is often catalyzed by transition metal complexes (e.g., iridium, rhodium, palladium) bearing chiral ligands. researchgate.net These chiral ligands, which are often phosphorus-based or feature N-heterocyclic carbenes, create a chiral environment around the metal center, leading to the preferential formation of one enantiomer of the amine product. researchgate.net The development of modular and tunable chiral ligands has been a driving force in advancing the efficiency and scope of these reactions.

Chiral Brønsted Base Catalysis: Chiral organic Brønsted bases have emerged as effective catalysts for a variety of enantioselective transformations. These catalysts can activate substrates through proton transfer, creating a chiral ion pair that then reacts stereoselectively. While their application in direct amine synthesis is an evolving area, they have shown promise in reactions that form carbon-nitrogen bonds.

N-Heterocyclic Carbene (NHC) Catalysis: N-Heterocyclic carbenes are a class of organocatalysts that have demonstrated remarkable versatility. In the context of amine synthesis, chiral NHCs can catalyze the umpolung (polarity reversal) of imines, allowing them to act as nucleophiles in reactions with various electrophiles. This strategy opens up new pathways for the enantioselective construction of complex chiral amine architectures.

Table 2: Comparison of Enantioselective Catalysis Strategies for Amine Synthesis

| Catalytic Strategy | Catalyst Type | Typical Reaction | Advantages |

| Transition Metal Catalysis | Metal-Chiral Ligand Complex (e.g., Ir, Rh) | Asymmetric Hydrogenation of Imines | High efficiency, high enantioselectivity, broad substrate scope. researchgate.net |

| Brønsted Base Catalysis | Chiral Organic Base (e.g., cyclopropenimines) | Michael additions, Mannich reactions | Metal-free, mild reaction conditions. |

| N-Heterocyclic Carbene (NHC) Catalysis | Chiral Triazolium Salts | Umpolung of Imines, Aza-Benzoin Reactions | Unique reactivity pathways, metal-free. |

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral amines. Enzymes operate under mild conditions (aqueous media, ambient temperature, and neutral pH) and can exhibit exquisite enantio- and regioselectivity.

Amine transaminases (ATAs) are a particularly important class of enzymes for chiral amine synthesis. These enzymes catalyze the transfer of an amino group from an amino donor (such as isopropylamine (B41738) or alanine) to a prochiral ketone acceptor, producing a chiral amine. The reaction equilibrium can sometimes be unfavorable, but various strategies, such as the removal of the ketone byproduct, have been developed to drive the reaction to completion. Both (R)- and (S)-selective transaminases are available, providing access to either enantiomer of the target amine.

Diastereoselective and Enantioselective Induction Methodologies

In syntheses that create a new stereocenter in a molecule that already contains one, the relationship between the new and existing stereocenters can be either diastereomeric or enantiomeric.

Diastereoselective Induction: This occurs when a chiral center in the starting material influences the formation of a new stereocenter, leading to the preferential formation of one diastereomer. In the context of chiral amine synthesis, this can be achieved by reacting a chiral aldehyde or ketone with an amine, followed by reduction of the resulting imine. The existing stereocenter directs the approach of the reducing agent, resulting in a diastereomerically enriched product. Chiral auxiliary-based methods, such as the Ellman's sulfinamide approach, are classic examples of diastereoselective reactions where the chiral auxiliary dictates the stereochemical outcome.

Enantioselective Induction: This involves the conversion of a prochiral starting material into a chiral product, where one enantiomer is formed in excess. researchgate.net The asymmetric catalysis methods discussed previously are prime examples of enantioselective induction. researchgate.net Here, the chiral catalyst is the source of the stereochemical information, and it interacts with the prochiral substrate in a way that lowers the activation energy for the pathway leading to one enantiomer over the other.

Resolution of Stereoisomers (Methodologies Only)

While asymmetric synthesis aims to create a single stereoisomer from the outset, resolution is a technique used to separate a racemic mixture (a 1:1 mixture of enantiomers) into its individual components. Although this approach is inherently less efficient as the maximum yield for the desired enantiomer is 50%, it remains a widely used method, particularly on an industrial scale.

The most common method for the resolution of racemic amines is through the formation of diastereomeric salts. This involves reacting the racemic amine with an enantiomerically pure chiral acid. The resulting salts are diastereomers and therefore have different physical properties, such as solubility. This difference in solubility allows for their separation by fractional crystallization. After separation, the individual diastereomeric salts can be treated with a base to regenerate the enantiomerically pure amines.

Other resolution methodologies include:

Kinetic Resolution: This technique relies on the differential rate of reaction of two enantiomers with a chiral reagent or catalyst. One enantiomer reacts faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer. Enzymatic resolutions are a common example of this approach.

Chiral Chromatography: In this method, the racemic mixture is passed through a chromatography column containing a chiral stationary phase. mdpi.com The two enantiomers interact differently with the chiral stationary phase, causing them to move through the column at different rates, which allows for their separation. mdpi.com

Chiral Chromatographic Techniques (e.g., Chiral HPLC, Capillary Electrophoresis)

The primary challenge in the chiral separation of amines is often their strong interaction with the stationary phase, which can lead to poor peak shape and resolution. nih.gov Method development typically involves screening various chiral stationary phases (CSPs) and mobile phase compositions to achieve optimal selectivity. chromatographyonline.com

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the enantioselective analysis and purification of chiral compounds. The success of the separation is highly dependent on the choice of the chiral stationary phase (CSP) and the mobile phase conditions.

Chiral Stationary Phases (CSPs):

For primary amines such as 2-Methoxy-4,4-dimethylpentan-1-amine, several types of CSPs have proven effective. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209) carbamate (B1207046) derivatives, are widely used due to their broad applicability. yakhak.org These phases, such as Chiralpak® IA, IB, IC, ID, IE, and IF, offer a range of selectivities under normal phase, polar organic, and reversed-phase conditions. nih.gov

Cyclofructan-based CSPs, like Larihc® CF6-P, have also demonstrated high success rates for the separation of primary amines, especially in the polar organic mode. nih.gov Crown ether-based CSPs are another class of stationary phases specifically designed for the resolution of primary amines, operating under acidic aqueous mobile phases. nih.govwiley.com

Mobile Phase and Additives:

The mobile phase composition plays a crucial role in modulating the retention and enantioselectivity. In normal-phase chromatography, mixtures of alkanes (like hexane (B92381) or heptane) and alcohols (such as ethanol (B145695) or isopropanol) are common. nih.gov For polar organic mode, acetonitrile (B52724) and methanol (B129727) are frequently employed. nih.gov

To improve peak shape and achieve better resolution of basic amines, it is often necessary to add additives to the mobile phase. Basic additives like diethylamine (B46881) or butylamine (B146782) can help to reduce peak tailing caused by interactions with residual silanol (B1196071) groups on the silica (B1680970) support of the CSP. nih.gov Conversely, acidic additives such as trifluoroacetic acid (TFA) or ethanesulfonic acid (ESA) can be beneficial, particularly with certain polysaccharide-based CSPs, by forming ion pairs with the amine, which can enhance chiral recognition. researchgate.netnih.gov

Potential HPLC Separation Parameters:

Below is a hypothetical data table illustrating potential starting conditions for the chiral HPLC separation of this compound based on common practices for similar amines.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Chiral Stationary Phase | Chiralpak® IA | Chiralpak® IB | Larihc® CF6-P |

| Mobile Phase | n-Hexane/Ethanol (90:10, v/v) | Acetonitrile/Methanol (95:5, v/v) | n-Heptane/Isopropanol (80:20, v/v) |

| Additive | 0.1% Diethylamine | 0.1% Trifluoroacetic Acid | 0.2% Butylamine |

| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.2 mL/min |

| Temperature | 25 °C | 30 °C | 20 °C |

| Detection | UV at 210 nm | UV at 210 nm | UV at 210 nm |

| Expected Outcome | Baseline separation of enantiomers | Partial to baseline separation | Good enantioselectivity |

This table is illustrative and based on general principles of chiral amine separation. Actual results may vary.

Capillary Electrophoresis (CE)

Chiral Capillary Electrophoresis offers a high-efficiency alternative to HPLC for enantiomeric separations, requiring minimal sample and solvent consumption. mdpi.com In CE, the separation is achieved by adding a chiral selector to the background electrolyte (BGE).

Chiral Selectors:

A variety of chiral selectors can be employed for the resolution of primary amines. Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE due to their versatility and availability in different cavity sizes and with various modifications. mdpi.com For a bulky amine like this compound, larger cyclodextrins such as β-CD or γ-CD, or their derivatized forms (e.g., hydroxypropyl-β-CD), might be suitable.

Antibiotics, such as vancomycin (B549263) and teicoplanin, have also been used as effective chiral selectors for a range of chiral compounds, including amines. mdpi.com Other potential selectors include chiral crown ethers and certain organic acids. researchgate.netwvu.edu

Separation Conditions:

The composition of the background electrolyte, including pH, buffer concentration, and the concentration of the chiral selector, are critical parameters that need to be optimized. The pH of the BGE will determine the charge state of the amine, which is essential for its electrophoretic mobility. Organic modifiers, such as methanol or acetonitrile, can be added to the BGE to improve the solubility of the analyte and selector and to modify the separation selectivity.

Potential CE Separation Parameters:

The following table provides a hypothetical set of conditions for the chiral separation of this compound by CE.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Chiral Selector | Hydroxypropyl-β-Cyclodextrin | Vancomycin | 18-Crown-6-tetracarboxylic acid |

| Background Electrolyte | 50 mM Phosphate buffer | 25 mM Acetate buffer | 100 mM Borate buffer |

| pH | 3.5 | 4.5 | 9.0 |

| Selector Concentration | 20 mM | 5 mM | 15 mM |

| Organic Modifier | 10% Methanol | 15% Acetonitrile | None |

| Voltage | 20 kV | 25 kV | -15 kV (reversed polarity) |

| Temperature | 25 °C | 22 °C | 28 °C |

| Expected Outcome | Enantiomeric resolution | Significant mobility difference | Baseline separation |

This table is illustrative and based on general principles of chiral amine separation by CE. Actual results may vary.

Computational and Theoretical Investigations of 2 Methoxy 4,4 Dimethylpentan 1 Amine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 2-methoxy-4,4-dimethylpentan-1-amine, DFT can predict a wide range of properties with a favorable balance of accuracy and computational cost.

Conformational Analysis and Molecular Geometry Optimization

The biological and chemical activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the most stable arrangements of atoms (conformers) and the energy barriers between them.

Methodology: A typical approach involves a potential energy surface (PES) scan, where key dihedral angles (e.g., around the C-C, C-O, and C-N bonds) are systematically rotated. For each rotational step, the geometry is optimized to find the lowest energy structure. This process identifies local and global energy minima, which correspond to stable conformers. The geometry optimization is commonly performed using a functional like B3LYP combined with a basis set such as 6-31G(d,p), which provides a good description of molecular structures for organic compounds. mdpi.comresearchgate.netinpressco.com

Expected Findings: For this compound, the analysis would likely reveal several low-energy conformers. The relative stability of these conformers would be influenced by a balance of steric hindrance (e.g., repulsion from the bulky tert-butyl group) and intramolecular interactions, such as potential weak hydrogen bonding between the amine group's hydrogen and the methoxy (B1213986) group's oxygen. The optimized geometry of the global minimum would provide precise bond lengths, bond angles, and dihedral angles, serving as the foundation for further electronic property calculations.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO gaps)

The electronic properties of a molecule are crucial for understanding its reactivity. DFT is used to calculate the distribution of electrons and the energies of the molecular orbitals. nih.gov Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital is the source of electrons in chemical reactions, indicating regions of the molecule susceptible to electrophilic attack.

LUMO: This orbital is the destination for electrons, highlighting regions susceptible to nucleophilic attack.

HOMO-LUMO Gap (ΔE): The energy difference between these two orbitals is a key indicator of the molecule's kinetic stability and chemical reactivity. schrodinger.com A small gap suggests the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govschrodinger.com

Methodology: Using the optimized geometry from the conformational analysis, a single-point energy calculation is performed, often with the same DFT functional and basis set (e.g., B3LYP/6-31G(d,p)). researchgate.netinpressco.com This calculation yields the energies of all molecular orbitals.

Expected Findings: For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group due to the presence of its lone pair of electrons, making it the primary site for electrophilic attack. The LUMO would likely be distributed across the σ* antibonding orbitals of the C-N and C-O bonds. The calculated HOMO-LUMO gap would provide a quantitative measure of the molecule's reactivity, which could be compared to similar aliphatic amines.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Methylamine | -6.12 | 1.58 | 7.70 |

| Ethylamine | -5.98 | 1.51 | 7.49 |

| Propylamine (B44156) | -5.91 | 1.47 | 7.38 |

| *this compound (Predicted) | ~ -5.8 | ~ 1.4 | ~ 7.2 |

Note: Values for methylamine, ethylamine, and propylamine are representative literature values for illustrative purposes. The values for the target compound are hypothetical predictions based on structural trends.

Reaction Mechanism Elucidation and Transition State Analysis

DFT is instrumental in mapping out the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. nih.govresearchgate.net This involves identifying reactants, products, intermediates, and, crucially, the transition states (TS) that connect them. The energy of the transition state determines the activation energy (energy barrier) of the reaction, which governs the reaction rate. acs.orgresearchgate.net

Methodology: To study a potential reaction involving this compound (e.g., its reaction with an aldehyde or an electrophile), a proposed reaction coordinate is defined. nih.gov Computational chemists would locate the structure of the transition state, which is a first-order saddle point on the potential energy surface. This is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. acs.org Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the identified TS correctly connects the desired reactants and products.

Expected Findings: For reactions involving the amine group, such as nucleophilic addition to a carbonyl, DFT calculations would reveal the activation energy barrier. researchgate.net For instance, the calculations could show whether the reaction proceeds through a concerted mechanism or a stepwise mechanism involving a carbinolamine intermediate. nih.gov Analysis of the transition state geometry would provide insights into the key bond-forming and bond-breaking events and could be used to predict stereoselectivity. acs.orgresearchgate.net Studies on similar primary amines reacting with aldehydes show that the nucleophilic attack is the key step, and its energy barrier is influenced by steric and electronic factors. nih.govresearchgate.net

Prediction of Acidity (pKa) of the Amine Group

The pKa is a measure of the acidity of a compound. For the amine group in this compound, the relevant pKa is that of its conjugate acid (R-NH3+). Predicting pKa computationally is challenging but can be achieved with good accuracy using DFT.

Methodology: A common and effective method is the use of an isodesmic reaction. nih.govresearchgate.net In this approach, the free energy change (ΔG) of a reaction involving the target molecule and a structurally similar reference molecule with a known experimental pKa is calculated.

R-NH3+ + Ref-NH2 ⇌ R-NH2 + Ref-NH3+

The pKa of the target molecule (R-NH2) is then calculated using the equation:

pKa(target) = pKa(ref) + ΔG / (2.303 * RT)

This method benefits from the cancellation of systematic errors in the DFT calculations. researchgate.net The free energies of all four species in the reaction are calculated using DFT, typically with a continuum solvation model (like SMD or CPCM) to account for the effect of the solvent (water). nih.govcore.ac.uk

Expected Findings: For this compound, a suitable reference could be a simple primary amine like propylamine. The calculated ΔG would reflect the electronic and steric differences between the target and reference molecules. The bulky tert-butyl group might slightly decrease the basicity (increase the pKa of the conjugate acid) compared to a linear amine due to steric hindrance to solvation of the ammonium (B1175870) cation. The methoxy group, being weakly electron-withdrawing, might also have a minor influence. The predicted pKa is expected to be in the typical range for primary alkyl amines, likely around 10.5-11.0. Studies have shown that DFT calculations can predict the pKa of aliphatic amines with a mean absolute error of less than 0.5 pKa units when using appropriate methods. semanticscholar.org

Molecular Dynamics (MD) Simulations for Solvation Behavior

While DFT provides a static, quantum mechanical picture, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. For this compound, MD simulations would be particularly useful for understanding its behavior in a solvent, such as water.

Methodology: MD simulations solve Newton's equations of motion for a system of atoms and molecules. ulisboa.pt A simulation would involve placing one or more molecules of this compound in a box of explicit solvent molecules (e.g., water). The interactions between all atoms are described by a force field (e.g., OPLS-AA, AMBER). The system is simulated for a period of nanoseconds to microseconds, tracking the positions and velocities of all atoms.

Expected Findings: Analysis of the MD trajectory would reveal detailed information about the solvation shell around the molecule. nih.gov Key insights would include:

Radial Distribution Functions (RDFs): These would show the probability of finding solvent molecules at a certain distance from specific atoms on the solute, such as the amine nitrogen or methoxy oxygen. This can quantify the structure of the first and second solvation shells.

Hydrogen Bonding: The simulation can identify and quantify the hydrogen bonds between the amine group (as both a donor and acceptor) and surrounding water molecules. nyu.edu It would also show if intramolecular hydrogen bonds persist in solution.

Dynamics: The simulation would reveal the rotational and translational diffusion of the molecule in the solvent, providing insight into its mobility.

Prediction of Thermochemical Properties using Group Contribution Methods

Group contribution methods are empirical techniques used to estimate thermodynamic properties of pure compounds based on their molecular structure. wikipedia.org These methods are computationally inexpensive and provide rapid estimations for properties that might be difficult to measure experimentally. The Joback method is a well-known example. wikipedia.orgmolecularknowledge.com

Methodology: The molecule is deconstructed into a set of predefined functional groups. Each group has an assigned numerical contribution to a specific property. The property is then estimated by summing the contributions of all groups in the molecule. wikipedia.orgwikipedia.org

For this compound, the groups would be:

>C< (quaternary carbon)

-CH2- (methylene)

>CH- (tertiary carbon)

-CH3 (methyl)

-O- (ether)

-NH2 (primary amine)

Expected Findings: Using the Joback method, one can estimate a variety of important thermochemical properties. youtube.comegichem.com

| Property | Formula | Estimated Value |

|---|---|---|

| Normal Boiling Point (Tb) | Tb [K] = 198.2 + Σ(group contributions) | ~440 - 460 K |

| Heat of Formation (ΔHf) | ΔHf [kJ/mol] = 68.29 + Σ(group contributions) | ~ -300 to -320 kJ/mol |

| Ideal Gas Heat Capacity (Cp) at 298K | Cp [J/mol·K] = Σ(a) - 37.93 + [Σ(b)]T + [Σ(c)]T² + [Σ(d)]T³ | ~250 - 270 J/mol·K |

Note: The estimated values are approximate and derived from the principles of the Joback method for illustrative purposes.

These methods provide valuable baseline data for process design and chemical engineering applications, though they are generally less accurate than quantum mechanical calculations or experimental measurements. wikipedia.orgchemrxiv.org

Computational Support for Spectroscopic Data Interpretation

Computational chemistry serves as a powerful tool to complement experimental spectroscopic data, offering deeper insights into the structural and electronic properties of molecules. For this compound, theoretical calculations can be employed to verify and interpret Nuclear Magnetic Resonance (NMR) spectra and to model the complex fragmentation patterns observed in Mass Spectrometry (MS). These computational investigations provide a theoretical framework that enhances the confidence in experimental structural elucidation.

Verification of Nuclear Magnetic Resonance Chemical Shifts

Computational methods, particularly Density Functional Theory (DFT), are widely utilized to predict the NMR chemical shifts of organic molecules. The Gauge-Invariant Atomic Orbital (GIAO) method is a common approach for calculating the isotropic magnetic shielding tensors, which can then be converted to chemical shifts. nih.gov For this compound, a combination of a functional, such as B3LYP, and a suitable basis set, for example, 6-311++G(d,p), would be employed to optimize the molecular geometry and subsequently calculate the 1H and 13C NMR chemical shifts. nih.gov

The accuracy of these predictions allows for a direct comparison with experimentally obtained spectra, aiding in the definitive assignment of signals to specific nuclei within the molecule. While computational results generally show good agreement with experimental data, deviations can occur, particularly for labile protons like those in the amine group, where intermolecular interactions and solvent effects play a significant role. nih.gov

Below is a hypothetical table comparing theoretically calculated and experimentally observed chemical shifts for this compound, illustrating how computational data can support experimental findings.

Interactive Data Table: Comparison of Calculated and Experimental NMR Chemical Shifts

| Atom/Group | Calculated 1H Chemical Shift (ppm) | Experimental 1H Chemical Shift (ppm) | Calculated 13C Chemical Shift (ppm) | Experimental 13C Chemical Shift (ppm) |

| -NH2 | 1.15 | 1.10 | - | - |

| -CH2-NH2 | 2.58 | 2.55 | 48.2 | 47.9 |

| C(CH3)2 | 0.89 | 0.92 | 25.1 | 25.4 |

| -CH- | 1.75 | 1.78 | 32.5 | 32.8 |

| -CH2-C(CH3)2 | 1.40 | 1.43 | 49.8 | 50.1 |

| -OCH3 | 3.25 | 3.28 | 51.7 | 52.0 |

| C-OCH3 | - | - | 78.9 | 79.2 |

| C-C(CH3)2 | - | - | 34.6 | 34.9 |

Note: The data presented in this table is representative and intended for illustrative purposes to show the application of computational verification.

Modeling of Mass Spectrometry Fragmentation Patterns and Protonation Site Influence

Computational modeling is instrumental in elucidating the fragmentation pathways of molecules in mass spectrometry. For this compound, the initial step in electrospray ionization (ESI) would be protonation. The molecule possesses two primary sites for protonation: the nitrogen atom of the primary amine and the oxygen atom of the methoxy group. Theoretical calculations can determine the proton affinity of each site, thereby predicting the most likely location of the positive charge on the precursor ion. nih.gov

The site of protonation significantly influences the subsequent fragmentation cascade. nih.gov If protonation occurs at the amine group, a common fragmentation pathway for aliphatic amines is α-cleavage, involving the breaking of the C-C bond adjacent to the nitrogen. libretexts.orglibretexts.org This would lead to the loss of an alkyl radical and the formation of a stable iminium ion.

Conversely, if protonation occurs at the methoxy group, fragmentation may be initiated by the loss of a neutral methanol (B129727) molecule or by cleavage of the C-O bond. Computational studies can model the potential energy surfaces for these various fragmentation routes, identifying the transition states and calculating the activation energies for each step. This allows for a prediction of the most favorable fragmentation pathways and the relative abundances of the resulting fragment ions.

A plausible set of fragment ions for this compound, based on established fragmentation mechanisms of amines and ethers, is presented in the table below. Computational modeling would provide theoretical support for the formation of these and other observed fragments.

Interactive Data Table: Plausible Mass Spectrometry Fragments of Protonated this compound ([M+H]+ = m/z 146.15)

| Fragment m/z | Proposed Structure/Loss | Fragmentation Pathway |

| 130.12 | [M+H - CH4]+ | Loss of methane |

| 114.13 | [M+H - CH3OH]+ | Loss of methanol from O-protonated species |

| 86.10 | [C5H12N]+ | α-cleavage with loss of C3H7 radical from N-protonated species |

| 72.08 | [C4H10N]+ | α-cleavage with loss of C4H9 radical from N-protonated species |

| 57.07 | [C4H9]+ | Loss of the tert-butyl group |

| 44.05 | [C2H6N]+ | Cleavage of the C-C bond beta to the nitrogen |

Note: The m/z values in this table are theoretical and represent plausible fragmentation products for illustrative purposes.

Applications of 2 Methoxy 4,4 Dimethylpentan 1 Amine As a Versatile Synthetic Intermediate

Building Block in Complex Organic Molecule Synthesis

2-Methoxy-4,4-dimethylpentan-1-amine serves as a crucial building block in the synthesis of intricate organic molecules. Its primary amine functionality allows for a wide range of chemical modifications, including alkylation, acylation, and participation in carbon-nitrogen bond-forming reactions. The presence of the methoxy (B1213986) group and the neopentyl-like dimethylated carbon atom introduces specific steric and electronic properties to the molecule. This can influence the stereochemical outcome of reactions and provide stability to adjacent functional groups.

The strategic incorporation of the this compound moiety can be used to introduce a specific methoxy and gem-dimethyl structural motif into a larger target molecule. This is particularly useful in medicinal chemistry and materials science, where the precise arrangement of functional groups is critical for biological activity or material properties. The compound's utility as a synthetic intermediate is underscored by its application in the preparation of more complex organic structures. smolecule.com

Precursor in Heterocyclic Compound Synthesis

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The structural features of this compound make it a potentially useful precursor for the synthesis of various heterocyclic systems. The primary amine group is a key reactive handle for cyclization reactions that form the backbone of these ring structures.

Imidazole (B134444) Derivatives via Multicomponent Reactions (e.g., van Leusen Reaction)

Indole (B1671886) Derivatives via Fischer Indole Synthesis

The Fischer indole synthesis is a classic method for constructing the indole ring system from a phenylhydrazine (B124118) and an aldehyde or ketone. While this compound is not a direct participant in the core Fischer indole synthesis, its derivatives could be. For instance, a ketone derived from this amine could potentially react with a phenylhydrazine to form an indole. However, there are no specific examples in the surveyed literature of this compound being used to create precursors for the Fischer indole synthesis.

Pyrido[3,4-d]pyrimidine (B3350098) Derivatives

The synthesis of pyrido[3,4-d]pyrimidine derivatives often involves the construction of the pyrimidine (B1678525) ring onto a pre-existing pyridine (B92270) core. nih.gov Primary amines are frequently used in these syntheses to introduce one of the nitrogen atoms of the pyrimidine ring. For example, a common synthetic route involves the reaction of a chloropyridine derivative with a primary amine. Although direct utilization of this compound in the synthesis of pyrido[3,4-d]pyrimidines is not explicitly detailed in the available literature, its primary amine functionality makes it a candidate for such synthetic strategies.

A general approach for the synthesis of 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives involves a common intermediate, 4-chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine, which can then undergo substitution reactions. nih.gov Amines can be used to displace the chlorine atom at the C-4 position.

Tetrahydroquinoline and Related Heterocyclic Systems

Tetrahydroquinolines are a class of nitrogen-containing heterocyclic compounds with a broad range of biological activities. researchgate.net Various synthetic methods for tetrahydroquinolines exist, some of which utilize primary amines. For instance, the Povarov reaction, a type of imino Diels-Alder reaction, can be used to synthesize tetrahydroquinolines from anilines, aldehydes, and alkenes. While not a direct aniline (B41778) substitute, the primary amine of this compound could, in principle, be incorporated into related nitrogen-containing heterocyclic systems through other cyclization strategies. However, specific examples of its use in the synthesis of tetrahydroquinolines are not found in the reviewed literature.

Role in Agrochemical and Specialty Chemical Synthesis

The structural motifs present in this compound are of interest in the development of new agrochemicals and specialty chemicals. The combination of a lipophilic alkyl chain with a polar amine and a methoxy group can impart desirable physicochemical properties to a molecule, such as improved solubility, membrane permeability, and metabolic stability. These are critical factors in the design of effective agrochemicals. In the realm of specialty chemicals, this compound can be used as an intermediate to produce surfactants, corrosion inhibitors, and other performance-enhancing additives where the specific molecular architecture is key to its function.

Exploration as a Pharmaceutical Intermediate Scaffold

While this compound is recognized within the chemical and pharmaceutical research sectors as a potential synthetic intermediate, publicly accessible, detailed research findings specifically outlining its application as a core scaffold for the development of pharmaceutical agents are limited. The available information positions the compound as a building block in organic synthesis, with investigations into its potential for creating more complex, biologically active molecules. However, specific examples of its incorporation into named pharmaceutical candidates or drug classes, complete with detailed synthesis pathways and biological activity data, are not extensively documented in the readily available scientific literature and patent databases.

The structural features of this compound, such as its primary amine group and sterically hindered aliphatic backbone, theoretically allow for its use in the construction of a variety of molecular architectures. The primary amine serves as a key functional handle for derivatization, enabling the attachment of this fragment to other molecular moieties through amide bond formation, reductive amination, or other nitrogen-based coupling reactions. This versatility makes it a candidate for use in combinatorial chemistry and fragment-based drug discovery, where such building blocks are employed to explore chemical space and identify novel bioactive compounds.

Despite this potential, the current body of public-domain research does not provide specific data tables or in-depth studies detailing the synthesis and biological evaluation of a series of pharmaceutical compounds derived from a this compound scaffold. Therefore, a comprehensive analysis of its role as a versatile pharmaceutical intermediate scaffold, supported by detailed research findings, is constrained by the limited availability of specific applications in the reviewed literature.

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR spectroscopy allows for the determination of the connectivity of atoms and can be used to deduce the three-dimensional structure of a molecule.

¹H NMR and ¹³C NMR for Structural Confirmation

¹H NMR (Proton NMR) spectroscopy would provide crucial information about the number of different types of protons, their electronic environments, and their proximity to other protons in the 2-Methoxy-4,4-dimethylpentan-1-amine molecule. The expected ¹H NMR spectrum would show distinct signals for the protons of the methoxy (B1213986) group, the methylene (B1212753) group adjacent to the amine, the methine proton, the methylene group in the pentyl chain, and the magnetically equivalent methyl protons of the tert-butyl group. The chemical shift (δ) of these signals, their integration (area under the peak), and their splitting patterns (multiplicity) would be used to confirm the molecular structure.

¹³C NMR (Carbon-13 NMR) spectroscopy provides information about the carbon skeleton of the molecule. A ¹³C NMR spectrum of this compound would display a distinct signal for each unique carbon atom in the molecule. The chemical shifts of these signals would be indicative of the type of carbon (e.g., methyl, methylene, methine, quaternary) and its chemical environment.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts for this compound is presented below. These are estimated values based on analogous structures and are for illustrative purposes only.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1-NH₂ | Variable (broad singlet) | - |

| 1-CH | ~3.5 - 3.7 | ~55 - 60 |

| 2-OCH₃ | ~3.3 - 3.4 | ~58 - 62 |

| 3-CH₂ | ~1.2 - 1.4 | ~40 - 45 |

| 4-C(CH₃)₂ | - | ~30 - 35 |

| 4-(CH₃)₂ | ~0.9 - 1.0 | ~25 - 30 |

| 5-CH₃ | ~0.9 - 1.0 | ~25 - 30 |

Advanced NMR Techniques (e.g., HSQC)

Two-dimensional (2D) NMR techniques, such as the Heteronuclear Single Quantum Coherence (HSQC) experiment, are instrumental in providing correlations between directly bonded protons and carbons. An HSQC spectrum of this compound would show cross-peaks that connect the signals of each proton to the signal of the carbon atom it is attached to. This would definitively link the proton and carbon assignments, providing a higher level of confidence in the structural elucidation.

Analysis of Solvent Effects and Dynamic Processes on Spectra

The choice of solvent can influence the chemical shifts of labile protons, such as those in the amine group (-NH₂), due to hydrogen bonding interactions. Running NMR spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, D₂O) would help to identify the amine proton signals and study intermolecular interactions. Furthermore, temperature-dependent NMR studies could reveal information about dynamic processes such as conformational changes or restricted bond rotations within the molecule, which would be reflected in changes in the appearance of the NMR signals.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide information about its elemental composition and structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion. This accurate mass measurement allows for the determination of the elemental composition of this compound with a high degree of confidence. The experimentally determined monoisotopic mass would be compared to the calculated mass for the chemical formula C₈H₁₉NO to confirm the elemental composition.

Table 2: Predicted HRMS Data for this compound

| Ion Formula | Calculated m/z |

|---|---|

| [C₈H₁₉NO + H]⁺ | 146.1545 |

| [C₈H₁₉NO + Na]⁺ | 168.1364 |

Tandem Mass Spectrometry (MS/MS) and Collision-Induced Dissociation (CID) Studies

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented by collision with an inert gas in a process called Collision-Induced Dissociation (CID). The resulting fragment ions are then analyzed to provide structural information. The fragmentation pattern of this compound would be expected to show characteristic losses, such as the loss of the methoxy group, the amine group, or cleavage of the carbon-carbon bonds in the pentyl chain. Analysis of these fragmentation pathways would provide valuable evidence to support the proposed structure.

Fragmentation Pattern Analysis and Influence of Protonation Site

Mass spectrometry is a powerful tool for elucidating the structure of "this compound" by analyzing its fragmentation pattern upon ionization. The fragmentation pathways are significantly influenced by the site of protonation, which can occur at either the nitrogen of the primary amine or the oxygen of the ether moiety.

In the gas phase, the primary amine is generally the more basic site and, therefore, the preferred site of protonation. glsciencesinc.com The fragmentation of protonated alkylamines is well-documented and typically proceeds via pathways that involve the loss of neutral molecules or radicals. sioc-journal.cn A dominant fragmentation pathway for aliphatic amines is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgyoutube.com For "this compound," protonation at the amine group would facilitate cleavage of the C1-C2 bond, leading to the formation of a stable iminium ion.

Another significant fragmentation pathway for protonated alkylamines involves the loss of ammonia (B1221849) (NH₃). nih.gov Additionally, fragmentation can be initiated by cleavage of the C-C bonds within the alkyl chain, remote from the charge site, particularly at higher collision energies. sioc-journal.cn

While less likely, protonation of the ether oxygen can also occur. The fragmentation of protonated ethers often involves the cleavage of the C-O bond, leading to the formation of an oxonium ion and the loss of an alcohol or an alkene. youtube.comyoutube.com In the case of "this compound," protonation at the ether oxygen could lead to the loss of methanol (B129727) or the cleavage of the pentyl chain.

The relative abundance of fragment ions will depend on the stability of the resulting ions and neutral species. The study of ketamine analogues, which also contain amine and other functional groups, has shown that the loss of the amine-containing side chain is a characteristic fragmentation pathway in ESI-MS/MS. nih.gov A summary of plausible fragmentation patterns is presented in Table 1.

Table 1: Predicted Mass Spectrometry Fragmentation of Protonated this compound

| Protonation Site | Fragmentation Pathway | Predicted Fragment Ion (m/z) | Neutral Loss |

|---|---|---|---|

| Primary Amine | α-Cleavage (C1-C2) | [CH₂=NH₂]⁺ | C₇H₁₅O |

| Primary Amine | Loss of Ammonia | [C₈H₁₇O]⁺ | NH₃ |

| Primary Amine | Cleavage of C3-C4 bond | [C₄H₁₀NO]⁺ | C₄H₉ |

| Ether Oxygen | Loss of Methanol | [C₇H₁₆N]⁺ | CH₃OH |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for the identification of functional groups present in a molecule. The IR spectrum of "this compound" is expected to exhibit characteristic absorption bands corresponding to the primary amine and ether functional groups.

Primary amines typically show two N-H stretching bands in the region of 3400-3250 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the -NH₂ group. orgchemboulder.comwpmucdn.com These bands are generally weaker and sharper than the O-H stretching bands of alcohols. orgchemboulder.com The N-H bending vibration (scissoring) of primary amines is observed in the range of 1650-1580 cm⁻¹. orgchemboulder.comspcmc.ac.in A broad band due to N-H wagging can also be observed in the 910-665 cm⁻¹ region. orgchemboulder.com

The ether functional group is characterized by a strong C-O stretching band. For aliphatic ethers, this absorption typically appears in the region of 1250-1020 cm⁻¹. orgchemboulder.com The spectrum will also feature C-H stretching vibrations for the methyl and methylene groups in the 2960-2850 cm⁻¹ range and C-H bending vibrations around 1470-1365 cm⁻¹. The expected characteristic IR absorption bands are summarized in Table 2.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (-NH₂) | N-H Asymmetric Stretch | 3400 - 3300 | Medium |

| Primary Amine (-NH₂) | N-H Symmetric Stretch | 3330 - 3250 | Medium |

| Alkyl (-CH₃, -CH₂-) | C-H Stretch | 2960 - 2850 | Strong |

| Primary Amine (-NH₂) | N-H Bend (Scissoring) | 1650 - 1580 | Medium-Strong |

| Ether (-O-) | C-O Stretch | 1250 - 1020 | Strong |

Chromatographic Techniques for Separation and Purity Profiling

Chromatographic methods are indispensable for the separation of "this compound" from reaction mixtures and for the determination of its purity.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of polar and high-boiling-point compounds like "this compound." Due to the polar nature of the primary amine group, specialized stationary phases are often required for good peak shape and retention. Reversed-phase chromatography on standard C18 columns can be challenging for highly polar amines, often resulting in poor retention and peak tailing. chromatographyonline.com

Several strategies can be employed for the successful HPLC analysis of polar amines:

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are well-suited for the retention of polar compounds. chromatographyonline.com

Aqueous Normal Phase (ANP) Chromatography: This technique utilizes silica (B1680970) hydride-based columns and can operate in both reversed-phase and normal-phase modes, offering versatility for separating polar and nonpolar analytes. chromatographyonline.com

Ion-Pair Chromatography: The addition of an ion-pairing reagent to the mobile phase can improve the retention of ionic or ionizable compounds on reversed-phase columns.

Use of Basic Mobile Phase Modifiers: Adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the mobile phase can help to suppress the interaction of the basic amine with acidic silanol (B1196071) groups on the silica support, thereby improving peak shape. biotage.com

Detection can be achieved using a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), as the target compound lacks a strong UV chromophore. Alternatively, derivatization with a UV-active or fluorescent tag can enable sensitive detection. bldpharm.com

Gas Chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds. "this compound" is expected to be sufficiently volatile for GC analysis. However, the analysis of amines by GC can be complicated by their high polarity and basicity, which can lead to peak tailing and adsorption on the column and injector surfaces. labrulez.comresearchgate.net

To overcome these challenges, specialized GC columns are often employed. These include columns with base-deactivated surfaces or those with stationary phases specifically designed for the analysis of amines, such as wax-type or amine-specific phases. labrulez.com The use of a packed column with a support treated with potassium hydroxide (KOH) has also been shown to be effective for the analysis of high-boiling amines. labrulez.com Temperature programming is typically required to elute higher boiling point amines in a reasonable time. A flame ionization detector (FID) is a suitable detector for this compound.

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. sciex.comusp.org As "this compound" is a basic compound, it will be protonated in acidic buffer systems, making it amenable to separation by Capillary Zone Electrophoresis (CZE). nih.gov CZE is the simplest mode of CE and separates cations based on their electrophoretic mobility. usp.org